molecular formula C20H21ClN2O4S B3462604 ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3462604
M. Wt: 420.9 g/mol
InChI Key: NGVKJQIISGUOLK-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropane ring, and various functional groups

Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclopropane ring, and the attachment of the various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, amines, and carboxylating agents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that are involved in biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar reactivity.

    Carbamoyl derivatives: These compounds share the carbamoyl functional group and may have similar biological activity. The uniqueness of this compound lies in its combination of these structural features, which can result in unique chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-27-20(26)15-11(3)16(28-19(15)23-17(24)12-6-7-12)18(25)22-13-8-5-10(2)14(21)9-13/h5,8-9,12H,4,6-7H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVKJQIISGUOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

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